

An In-depth Technical Guide to 2-bromo-7H-purine

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Compound of Interest

Compound Name: **2-bromo-7H-purine**

Cat. No.: **B1276840**

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CAS Number: 28128-15-6

Synonyms: 2-Bromopurine

This technical guide provides a comprehensive overview of **2-bromo-7H-purine**, a halogenated purine derivative of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application as a versatile synthetic intermediate.

Chemical Structure and Properties

2-bromo-7H-purine belongs to the purine family of heterocyclic aromatic compounds, characterized by a pyrimidine ring fused to an imidazole ring. The structure consists of a purine core with a bromine atom substituted at the C2 position. The "7H" designation indicates that the hydrogen atom is attached to the nitrogen at position 7 of the purine ring system.

Molecular Structure:

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Table 1: Physicochemical Properties of **2-bromo-7H-purine**

Property	Value	Reference(s)
CAS Number	28128-15-6	[1] [2]
Molecular Formula	C ₅ H ₃ BrN ₄	[3]
Molecular Weight	199.01 g/mol	[3]
Appearance	Off-white to light yellow powder (typical)	
Purity	Commercially available at ≥97%	[4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the direct synthesis of **2-bromo-7H-purine** is not readily available in the cited literature, the synthesis of brominated purines can be achieved through various established methods in heterocyclic chemistry. One common approach involves the bromination of a suitable purine precursor. For instance, direct bromination of purine derivatives at the C8 position is a well-documented method, and similar strategies can be adapted for substitution at the C2 position, potentially starting from a 2-amino or 2-hydroxypurine derivative.

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the diazotization of 2-aminopurine followed by a Sandmeyer-type reaction with a bromide source.

Characterization:

Although specific spectral data for **2-bromo-7H-purine** is not explicitly detailed in the search results, characterization would typically involve standard analytical techniques. Table 2 provides expected ranges and key features for spectroscopic data based on the analysis of similar purine structures.

Table 2: Expected Spectroscopic Data for **2-bromo-7H-purine**

Technique	Expected Data
¹ H NMR	Aromatic protons on the purine ring would appear as singlets in the downfield region (typically δ 8.0-9.5 ppm). The N-H proton would likely appear as a broad singlet.
¹³ C NMR	Carbon signals for the purine ring would be observed in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the bromine (C2) would be influenced by the halogen's electronic effects.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak $[M]^+$ and/or a protonated molecular ion peak $[M+H]^+$ at m/z corresponding to the molecular weight (199.01), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br in approximately a 1:1 ratio).

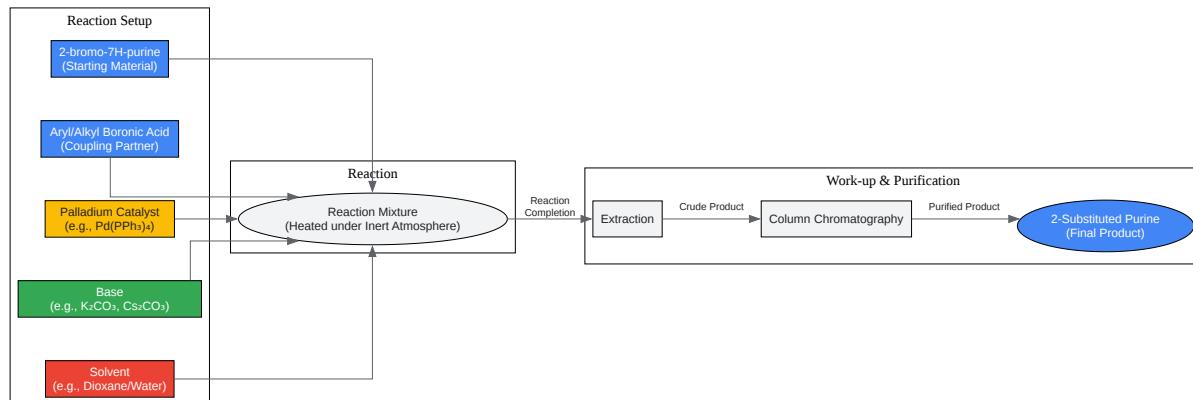
Reactivity and Applications in Organic Synthesis

Halogenated purines, such as **2-bromo-7H-purine**, are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. The bromine atom at the C2 position serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The most significant application of 2-bromopurines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopurine with an organoboron compound (e.g., a boronic acid or boronate ester). This methodology is a cornerstone in medicinal chemistry for the synthesis of libraries of substituted purines for drug discovery programs.

The general workflow for such a reaction is depicted below.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using **2-bromo-7H-purine**.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopurine

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a bromopurine with an arylboronic acid. This protocol may require optimization for specific substrates.

Materials:

- Bromopurine (e.g., **2-bromo-7H-purine**) (1.0 equiv)
- Arylboronic acid (1.1–1.5 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), $\text{Pd}(\text{PPh}_3)_4$) (1–5 mol%)
- Base (e.g., potassium carbonate, K_2CO_3) (2.0–3.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the bromopurine, arylboronic acid, palladium catalyst, and base.
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent system via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-arylpurine.

Biological Significance and Drug Development Applications

While specific biological activities for **2-bromo-7H-purine** are not extensively documented, the purine scaffold is a "privileged structure" in medicinal chemistry. Purine analogues are known to exhibit a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory effects.

2-bromo-7H-purine serves as a key building block for the synthesis of novel purine derivatives that can be screened for various biological targets. By utilizing cross-coupling reactions, a diverse array of substituents can be introduced at the C2 position, allowing for the exploration of the structure-activity relationship (SAR) of the resulting compounds. The development of substituted purines as potential therapeutic agents is an active area of research in the pharmaceutical industry. For example, various substituted purines have been investigated as inhibitors of kinases, which are critical targets in oncology.

Conclusion

2-bromo-7H-purine is a valuable and versatile synthetic intermediate for the preparation of a wide range of 2-substituted purine derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it an important tool for medicinal chemists and researchers in drug discovery. While direct biological data on this specific compound is limited, its role as a precursor to potentially bioactive molecules underscores its significance in the field. Further research into the synthesis and applications of derivatives of **2-bromo-7H-purine** is likely to yield novel compounds with interesting pharmacological properties.

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